molecular formula C7H4F13NO2 B15129873 azane;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid CAS No. 6130-43-4

azane;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid

Cat. No.: B15129873
CAS No.: 6130-43-4
M. Wt: 381.09 g/mol
InChI Key: JVZREVRTMWNFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Ammonium tridecafluoroheptanoate (preferred).

Properties

CAS No.

6130-43-4

Molecular Formula

C7H4F13NO2

Molecular Weight

381.09 g/mol

IUPAC Name

azane;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid

InChI

InChI=1S/C7HF13O2.H3N/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);1H3

InChI Key

JVZREVRTMWNFME-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]

Related CAS

375-85-9 (Parent)

Origin of Product

United States

Environmental Occurrence and Distribution

Detection in Environmental Compartments

Ammonium (B1175870) perfluoroheptanoate, primarily through its dissociated anion PFHpA, has been detected in various environmental matrices across the globe. regulations.gov Its presence signifies widespread environmental contamination stemming from anthropogenic activities.

Once released into the environment, ammonium perfluoroheptanoate is expected to readily dissolve in water, dissociating into the perfluoroheptanoate anion (PFHpA) and the ammonium cation. industrialchemicals.gov.au The PFHpA anion is the predominant form found in aquatic systems under typical environmental conditions. industrialchemicals.gov.au It is generally expected to remain within the water column. industrialchemicals.gov.au

Ubiquitous contamination of drinking water, groundwater, and surface water with various PFAS, including PFHpA, has been detected, particularly in areas with significant industrial and economic development. nih.gov For instance, a study of rivers surrounding an aging landfill in China detected PFHpA concentrations ranging from 35.4 to 78.6 ng/L. mdpi.com Investigations near historical fire training areas at Barksdale Air Force Base in the US also detected PFAS in surface water and groundwater, with contamination attributed to the use of aqueous film-forming foams (AFFF). tdl.orgpeerj.com A focused investigation near a fluoropolymer manufacturing facility found that air emissions could be transported, deposited, and subsequently migrate into the underlying aquifer, contaminating the water supply. nih.gov

Table 1: Detection of Perfluoroheptanoate (PFHpA) in Aquatic Systems

Location/Source Water Type Concentration Range (ng/L)
Rivers near aging landfill, China River Water 35.4 - 78.6
Barksdale Air Force Base, USA Surface Water, Groundwater Detected (Concentrations not specified for PFHpA alone)
Public water supply near fluoropolymer facility, USA Groundwater Detected (Concentrations not specified)

The perfluoroheptanoate anion has been found in soil and sediment, often as a result of deposition from the atmosphere or contamination from industrial runoff. nih.govontosight.ai A study near a fluoropolymer manufacturing site suggested that air emissions of ammonium perfluorooctanoate, a related compound, were deposited onto the soil and then migrated downwards. nih.gov This pathway is also relevant for ammonium perfluoroheptanoate.

Sediment acts as a significant sink for PFAS, including PFHpA, but can also release these pollutants back into water bodies. mdpi.com Research on rivers and sediment around a landfill in China found that while perfluorooctanoic acid (PFOA) was the most prominent PFAS in sediment, other PFAS were also present, indicating the accumulation of these persistent chemicals in terrestrial matrices. mdpi.com Similarly, sediment samples from areas impacted by historical AFFF use showed PFAS contamination. tdl.org The sorption of anionic PFAS like PFHpA to sediment can be influenced by factors such as pH, with stronger electrostatic attraction occurring at lower pH levels. tdl.orgpeerj.com

Table 2: Detection of Perfluoroheptanoate (PFHpA) in Terrestrial Matrices

Location/Source Matrix Concentration Range
Near fluoropolymer facility, USA Soil Detected (Concentrations not specified)
Rivers near aging landfill, China Sediment Detected (Concentrations not specified for PFHpA alone)
Barksdale Air Force Base, USA Sediment Detected (Concentrations not specified for PFHpA alone)

While the PFHpA anion itself is not expected to volatilize from water, the parent compound, ammonium perfluoroheptanoate, is expected to be a solid with some volatility under ambient conditions. industrialchemicals.gov.auindustrialchemicals.gov.au This suggests it can be released into the atmosphere. industrialchemicals.gov.au However, a more significant pathway for the atmospheric presence and long-range transport of PFHpA is through the degradation of volatile precursor compounds, such as fluorotelomer alcohols (FTOHs). nih.govresearchgate.netmdpi.comnih.gov These precursors can persist in the atmosphere long enough for significant transport before degrading into perfluoroalkyl carboxylic acids (PFCAs) like PFHpA. mdpi.comnih.gov Global emission estimates suggest that a significant fraction of PFHpA in the environment is released as degradation products of these precursors. nih.gov

Global and Localized Distribution Patterns

The distribution of PFHpA is widespread, with detections in both industrialized and remote regions, indicating that both local sources and long-range transport contribute to its global presence. industrialchemicals.gov.aunih.gov

The primary sources of PFHpA and other PFAS are anthropogenic. regulations.gov Ammonium perfluorooctanoate (APFO), a closely related and more studied compound, is used as a processing aid in the production of fluoropolymers and fluoroelastomers. industrialchemicals.gov.aunih.gov These industrial processes are significant sources of environmental release. nih.gov Investigations have directly linked environmental contamination in soil and water to air emissions from fluoropolymer manufacturing facilities. nih.gov The use of AFFF at military bases and firefighter training sites is another major source of localized contamination of soil, groundwater, and surface water with a mixture of PFAS, including PFHpA. tdl.orgpeerj.com Landfills receiving industrial and consumer waste containing PFAS are also recognized as sources of contamination to the surrounding environment. mdpi.com

The detection of PFHpA and other PFAS in remote environments like the Arctic, far from direct industrial sources, provides strong evidence of long-range environmental transport. nih.govnih.gov Two primary mechanisms are responsible for this global distribution:

Atmospheric Transport: Volatile precursor compounds, such as FTOHs, are released into the atmosphere from industrial sources. mdpi.comenviro.wiki These precursors can travel for thousands of kilometers over several days before they degrade into persistent PFCAs like PFHpA, which are then deposited onto land and water surfaces through wet and dry deposition. nih.govmdpi.comnih.gov A higher ratio of PFHpA to other PFCAs, such as perfluorononanoic acid (PFNA), in Arctic waters suggests a significant contribution from atmospheric sources. nih.gov

Oceanic Transport: PFAS can be transported vast distances via ocean currents. researchgate.netnih.govenviro.wiki They are discharged into coastal waters from industrial and municipal sources and then carried by major ocean circulation systems around the globe. nih.gov Studies have tracked the movement of PFAS from the Atlantic Ocean into the Arctic, demonstrating the role of oceanic transport in contaminating remote marine ecosystems. nih.gov Furthermore, PFAS can be ejected from the ocean surface into the atmosphere as marine aerosols (sea spray), contributing to their atmospheric transport and subsequent deposition on land. enviro.wikichemrxiv.org

Environmental Fate and Transport Mechanisms

Interfacial Phenomena and Sorption Dynamics

Once in the environment, the dissociated perfluoroheptanoate anion interacts with various environmental media, including soil, sediment, and organic matter. These interactions, known as sorption, control its mobility and bioavailability. The sorption process is a complex interplay of different forces, primarily electrostatic and hydrophobic interactions. nih.gov

The extent to which perfluoroheptanoate sorbs to environmental media depends on the properties of both the chemical and the media itself. Studies on similar perfluorinated compounds show that sorption capacity is influenced by factors such as organic matter content, cation exchange capacity, and the particle size of the soil or sediment. nih.gov Generally, sorption is stronger in soils with higher organic matter content and in finer-textured soils like clay and silt compared to sand. nih.govnih.gov

The perfluorinated carbon chain of the perfluoroheptanoate anion is both hydrophobic (water-repelling) and lipophobic (fat-repelling). This hydrophobic nature drives the molecule to partition from the water phase to the solid phase, particularly to soil organic matter. nih.govnih.gov The fluorinated tail seeks to move out of the water and associate with the organic carbon in soil and sediment. nih.gov For perfluorinated compounds, hydrophobic interactions are a dominant sorption mechanism, and the strength of this interaction generally increases with the length of the fluorinated carbon chain. nih.govdatapdf.com

Table 2: Key Interactions in Sorption Dynamics

Interaction TypeDescriptionInfluencing Factors
Electrostatic Attraction between the negatively charged carboxylate head of the PFHpA anion and positively charged sites on soil/sediment surfaces. nih.govSoil pH, mineralogy, cation exchange capacity, presence of polyvalent cations. nih.gov
Hydrophobic Partitioning of the water-repelling fluorinated tail from the aqueous phase to soil organic matter. nih.govSoil organic matter content, length of the perfluorinated chain. nih.govnih.gov

Sorption to Geologic and Organic Media

Influence of Environmental Parameters (e.g., pH, Ionic Strength)

The transport and ultimate fate of ammonium (B1175870) perfluoroheptanoate (APFH) in the environment are intricately linked to the chemical characteristics of the aqueous medium, notably pH and ionic strength. researchgate.netnih.gov As the salt of a strong acid (perfluoroheptanoic acid) and a weak base (ammonia), the speciation of APFH is sensitive to pH. However, given the low pKa of perfluoroheptanoic acid, the anionic form, perfluoroheptanoate, is the predominant species under typical environmental pH conditions.

Ionic strength, which is a measure of the concentration of ions in a solution, plays a crucial role in the environmental mobility of APFH. researchgate.netitrcweb.org An increase in ionic strength, often due to the presence of common salts like sodium chloride, can enhance the retardation of per- and polyfluoroalkyl substances (PFAS) in unsaturated soils. itrcweb.org This is partly because increased ionic strength promotes the adsorption of these compounds at the air-water interface. nih.govnih.gov Specifically, higher ionic strength and the presence of higher valence cations (like Ca²⁺ compared to Na⁺) can significantly promote the adsorption of similar PFAS compounds onto the air-water interface, leading to greater retardation during their transport through unsaturated porous media. researchgate.netnih.gov This effect is attributed to the compression of the electrical double layer around the ionic headgroups of the surfactant molecules, which diminishes electrostatic repulsion and facilitates their accumulation at interfaces and aggregation into micelles.

Adsorption at Air-Water Interfaces

Ammonium perfluoroheptanoate exhibits strong surface-active properties, meaning it preferentially accumulates at air-water interfaces. This characteristic is a primary driver of its transport in the environment, particularly in unsaturated (vadose) zones of soil and in aquatic systems. nih.govacs.org The adsorption process is driven by the dual nature of the molecule: the hydrophobic and oleophobic (oil-repelling) perfluorinated tail seeks to minimize contact with water, while the hydrophilic ammonium carboxylate head group remains in the aqueous phase. This orientation results in the formation of a stable film at the water's surface, which can reduce the surface tension of water to very low values. srce.hr

Research on the closely related compound, perfluorooctanoic acid (PFOA), has demonstrated that adsorption at the air-water interface is a significant retention mechanism, contributing to as much as 50-75% of the total retention in unsaturated porous media. nih.govacs.org This implies that assessments of PFAS mobility that neglect this interfacial adsorption may significantly underestimate retention and overestimate the speed of transport to groundwater. nih.gov The presence of salts can further enhance the packing density of the surfactant molecules at the interface, leading to a more pronounced reduction in surface tension. srce.hr

Micelle Formation and Aggregation Behavior in Aqueous Systems

In aqueous environments, when the concentration of ammonium perfluoroheptanoate exceeds a specific threshold, the individual molecules (monomers) undergo a self-assembly process to form organized aggregates known as micelles. acs.orgmdpi.com This behavior is a hallmark of surfactants and profoundly influences their solubility, bioavailability, and interaction with other environmental components. The formation of micelles is primarily an entropy-driven process, where the hydrophobic fluorinated tails cluster together in the core of the micelle to minimize their exposure to water, while the hydrophilic head groups form the outer shell, interacting with the surrounding water molecules. mdpi.com

The structure of these aggregates can be influenced by various factors. For instance, studies on the similar compound ammonium perfluorooctanoate (APFO) have shown that in pure water, the micelles are structurally compact and slightly ellipsoidal. rsc.org The aggregation behavior is a critical factor in the environmental fate of these compounds, as micelle formation can affect their partitioning into different environmental compartments and their potential for remediation. rsc.orgrsc.org

The critical aggregation concentration (CAC), often used interchangeably with the critical micelle concentration (CMC), is a fundamental parameter that defines the concentration at which micelle formation commences. researchgate.netwikipedia.org Below the CAC, APFH exists predominantly as individual monomers in solution. Once the concentration surpasses the CAC, any additional surfactant molecules primarily go into forming more micelles, and the monomer concentration remains relatively constant. wikipedia.org

The CAC is a key characteristic of a surfactant and is influenced by factors such as temperature, pressure, and the presence of electrolytes. wikipedia.org For sodium dodecyl sulfate (B86663) (SDS), a common anionic surfactant, the CMC in pure water at 25°C is approximately 8x10⁻³ mol/L. wikipedia.org While specific CAC data for ammonium perfluoroheptanoate is not as readily available in the provided search results, the principles governing its aggregation are analogous to other fluorinated and hydrocarbon surfactants. wikipedia.orgnih.gov The determination of the CAC is typically achieved by monitoring a physical property of the solution, such as surface tension or conductivity, which exhibits a distinct change in its concentration dependence at the onset of micellization. researchgate.net

Table 1: Critical Micelle Concentrations (CMC) of Various Surfactants This table provides CMC values for different types of surfactants to offer a comparative perspective.

Surfactant Category CMC (mol/L) at 25°C
Sodium dodecyl sulfate Anionic 8.3x10⁻³
Dodecyltrimethylammonium bromide Cationic 1.6x10⁻²
Pentaethylene glycol monododecyl ether Neutral 6.5x10⁻⁵

Data sourced from wikipedia.org

The aggregation behavior of ammonium perfluoroheptanoate in water can be significantly modified by the presence of co-solutes and additives. rsc.orgnih.gov These substances can either facilitate or hinder the formation of micelles.

One such influential additive is urea (B33335). nih.gov A study on the effect of urea on the micellization of ammonium perfluorooctanoate (APFO) revealed that the addition of urea to the aqueous solution led to a decrease in the critical micellization concentration (CMC). nih.gov This finding is contrary to the effect of urea on hydrocarbon surfactants like sodium dodecyl sulfate (SDS), where urea typically increases the CMC. nih.gov The study suggests that urea may localize at the micelle surface, reducing the repulsion between the ionic headgroups of the APFO molecules and thereby promoting micelle formation at a lower concentration. nih.gov This highlights significant differences in how fluorinated and hydrocarbon surfactants interact with urea in aqueous solutions. nih.gov Such interactions are crucial for understanding the fate and transport of fluorinated surfactants in complex environmental matrices where various organic and inorganic substances are present. nih.gov

Advanced Degradation and Remediation Technologies

Advanced Oxidation Processes (AOPs) for Defluorination

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species to break down recalcitrant organic pollutants like ammonium (B1175870) perfluoroheptanoate. mdpi.com These methods are particularly promising for achieving defluorination, the cleavage of the strong carbon-fluorine bond that characterizes PFAS compounds.

The efficacy of AOPs hinges on the production of powerful radicals. Research has shown that hydroxyl (•OH), sulfate (B86663) (SO₄⁻•), and chlorine radicals can initiate the degradation of perfluorinated compounds.

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants. nih.gov In many AOPs, such as ozonation and UV/H₂O₂, hydroxyl radicals are the primary species responsible for attacking the pollutant molecule. nih.govmdpi.com The reaction mechanism often involves the abstraction of a hydrogen atom or addition to an unsaturated bond, although for saturated PFAS, the initial attack is more complex.

Sulfate Radicals (SO₄⁻•): Persulfate (S₂O₈²⁻) activation, often through heat, UV light, or transition metals, generates sulfate radicals. These radicals have a higher redox potential than hydroxyl radicals in acidic conditions and have shown effectiveness in degrading PFAS. researchgate.net The degradation mechanism is thought to involve electron transfer from the perfluoroalkyl carboxylate to the sulfate radical.

Mechanistic studies suggest that for perfluorocarboxylic acids like perfluoroheptanoic acid, the degradation process initiated by these radicals often starts with the decarboxylation of the carboxylate head group, followed by a series of reactions that sequentially remove CF₂ units. mdpi.com

Both heterogeneous and homogeneous catalysis have been employed to enhance the efficiency of AOPs for PFAS degradation.

Homogeneous Catalysis: This involves catalysts that are in the same phase as the reactants, typically dissolved in the aqueous solution. Transition metal ions, such as Fe(II) and Co(II), can catalyze the decomposition of oxidants like ozone and persulfate to generate reactive radicals. researchgate.net

Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, usually a solid catalyst in an aqueous solution. nih.gov Materials like granular activated carbon (GAC) and metal oxides have been investigated for their ability to catalyze ozonation and other AOPs. nih.govresearchgate.net The surface of the catalyst provides active sites for the decomposition of oxidants and the generation of radicals. nih.gov

The primary advantage of heterogeneous catalysis is the ease of catalyst recovery and reuse, which is a significant challenge in homogeneous systems. nih.gov

To improve degradation efficiency, researchers are exploring hybrid systems that combine different AOPs or couple AOPs with other treatment technologies. For instance, combining ozonation with UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can lead to a higher production of hydroxyl radicals and thus enhanced degradation. mdpi.com The combination of ultrasound with persulfate has also been shown to enhance the decomposition of perfluorinated surfactants. nih.gov The synergistic effect in these hybrid systems often results from multiple pathways for radical generation and pollutant attack. nih.gov

Photochemical Degradation: This method utilizes ultraviolet (UV) light, sometimes in the presence of a photocatalyst or an oxidant, to degrade pollutants. mdpi.com For instance, the UV/persulfate system has been shown to be effective for the degradation of perfluorocarboxylic acids (PFCAs). researchgate.net The UV irradiation facilitates the generation of sulfate radicals, which then attack the PFCA molecules.

Sonochemical Degradation: This technique employs high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov The extreme temperatures and pressures generated within the collapsing bubbles lead to the pyrolysis of compounds like ammonium perfluoroheptanoate at the bubble-water interface. nih.govresearchgate.net Studies have demonstrated that sonolysis can effectively degrade perfluorinated compounds, with degradation rates influenced by factors such as ultrasonic frequency and power density. researchgate.netosti.gov The presence of oxidants like persulfate can further intensify the sonochemical degradation process. nih.gov

Adsorption-Based Remediation Strategies

Adsorption is a widely used and effective method for removing contaminants from water. nih.govwatereurope.eu It involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). rsc.org

The limitations of traditional adsorbents like activated carbon, such as low capacity for short-chain PFAS and susceptibility to fouling, have spurred the development of novel adsorbent materials. acs.orgnih.gov

Polymer-Based Networks: Porous polymer networks (PPNs) with tailored functionalities are emerging as high-performance adsorbents for PFAS. nyu.edunih.gov By modifying PPNs with chemical groups that promote electrostatic, hydrophobic, and fluorophilic interactions, researchers have achieved high adsorption capacities and rapid kinetics for a wide range of PFAS. nyu.eduacs.org For instance, a porous polymer network functionalized with a fluorinated alkylammonium has demonstrated near-complete removal of 21 different PFAS from groundwater. nih.gov Crosslinked polyaniline polymers have also shown promise, with hyper-crosslinked structures exhibiting significantly increased specific surface area and enhanced removal efficiency for perfluorooctanoic acid (PFOA). researchgate.net

Cyclodextrin-Based Polymers: β-cyclodextrin (β-CD), a cyclic oligosaccharide derived from starch, has a hydrophobic inner cavity and a hydrophilic exterior, making it an excellent host for capturing organic pollutants. youtube.com Insoluble polymers created by cross-linking β-CD have shown high affinity for PFAS like PFOA, outperforming activated carbon in some cases. acs.org These polymers can reduce PFOA concentrations to levels below the U.S. EPA health advisory limit. acs.org The adsorption mechanism primarily involves the formation of host-guest complexes through non-covalent interactions. nih.gov Furthermore, β-CD polymers can be regenerated and reused multiple times. acs.org Recent advancements include the development of β-CD polymers with cationic functional groups, which enhance the removal of anionic PFAS through a combination of hydrophobic and electrostatic interactions. nih.gov

Interactive Data Table: Comparison of Adsorbent Materials for PFAS Removal

Adsorbent MaterialTarget Pollutant(s)Key FindingsReference(s)
β-Cyclodextrin PolymerPerfluorooctanoic Acid (PFOA)Higher affinity for PFOA compared to powdered activated carbon; reduces PFOA to <10 ng L⁻¹; can be regenerated and reused. acs.org acs.org
Porous Polymer Network (PPN-6-FNDMB)21 different PFASHigh capacity (up to 4.0 mmol/g) and rapid kinetics (<30 s); outperforms commercial adsorbents; can be regenerated. nyu.edunih.govacs.org nyu.edunih.govacs.org
Crosslinked Polyaniline PolymerPerfluorooctanoic Acid (PFOA)Maximum adsorption capacity of 98.4 mg g⁻¹, significantly exceeding that of non-crosslinked polyaniline. researchgate.net researchgate.net
Cationic β-Cyclodextrin PolymerAnionic PFASAchieved nearly 100% removal of eight anionic PFAS at a low adsorbent loading of 1 mg L⁻¹. nih.gov nih.gov

Mechanistic Understanding of Adsorption on Engineered Materials

The removal of ammonium perfluoroheptanoate (APFH) and other per- and polyfluoroalkyl substances (PFAS) from water via adsorption onto engineered materials is a widely studied remediation strategy. The efficacy of this process is governed by a complex interplay of several interaction mechanisms between the PFAS molecules and the adsorbent surface. up.pt A thorough understanding of these mechanisms, including electrostatic interactions, hydrophobic interactions, and ligand exchange, is crucial for the design and optimization of effective adsorbents. up.ptresearchgate.net

Electrostatic Interactions: This mechanism is based on the attraction between charged species. researchgate.net In aqueous solutions, APFH dissociates into the ammonium cation (NH₄⁺) and the perfluoroheptanoate anion (PFHpA⁻). Many adsorbent materials can be engineered to have a positive surface charge, thereby attracting the negatively charged PFHpA⁻ anion. researchgate.netresearchgate.net The surface charge of both the adsorbent and the PFAS molecule can be highly dependent on the pH of the solution. nih.govnih.gov For instance, materials with amine groups can be protonated to create positive sites (NH⁺), enhancing the electrostatic attraction with anionic PFAS. researchgate.netresearchgate.net However, strong electrostatic repulsion can occur between negatively charged surfaces and anionic PFAS, although this can sometimes be overcome by other forces. researchgate.net

Hydrophobic Interactions: This type of interaction is a primary driver for the adsorption of many PFAS. up.pt It arises from the tendency of the nonpolar fluorocarbon tail of the PFHpA⁻ molecule to avoid contact with water. This "hydrophobicity" causes the molecule to preferentially adsorb onto nonpolar surfaces of an adsorbent material. nih.gov The unique nature of the carbon-fluorine bond makes the tail of PFHpA⁻ not only hydrophobic (water-repelling) but also oleophobic (oil-repelling). acs.org This property is key to its interaction with adsorbent surfaces, where it can engage in van der Waals forces with carbonaceous surfaces like activated carbon. nih.gov

Ligand Exchange: Also known as inner-sphere complexation, this mechanism involves the direct bonding of the contaminant to the adsorbent surface. tennessee.edu In this process, the carboxylate functional group (-COO⁻) of the perfluoroheptanoate anion displaces a ligand (like a hydroxyl group, -OH) from the surface of a mineral or metal oxide-based adsorbent. tennessee.edumdpi.com This forms a more direct and often stronger bond compared to electrostatic interactions, which are considered outer-sphere complexes where water molecules remain between the ion and the surface. tennessee.edu Studies on similar PFAS like PFOA have shown that ligand exchange is a primary control on its adsorption to materials like gibbsite. tennessee.edu

These mechanisms often act in concert, and their relative importance depends on the specific adsorbent, the properties of the PFAS molecule (such as chain length), and the chemistry of the water matrix (e.g., pH and ionic strength). up.ptresearchgate.net

Interaction MechanismDescriptionKey Factors
Electrostatic Interaction Attraction between the negatively charged head of the perfluoroheptanoate anion and a positively charged adsorbent surface. researchgate.netSurface charge (pH-dependent), ionic strength. researchgate.net
Hydrophobic Interaction The water-repelling fluorocarbon tail of the molecule is driven out of the aqueous phase and onto the adsorbent surface. up.ptnih.govPFAS chain length, adsorbent surface properties (e.g., carbon content).
Ligand Exchange The carboxylate head of the perfluoroheptanoate anion directly bonds to the adsorbent surface, displacing other ligands like hydroxyl groups. tennessee.edumdpi.comAdsorbent material (metal oxides), surface functional groups.

Other Emerging Remediation Technologies

Beyond conventional adsorption methods, several emerging technologies are being developed and demonstrated for the effective treatment of water and soil contaminated with APFH and other PFAS.

Supercritical Water Oxidation (SCWO)

Supercritical water oxidation (SCWO) is a highly effective destructive technology for a wide range of hazardous organic compounds, including PFAS. nih.govenviro.wiki The process operates by elevating the temperature and pressure of the contaminated water above its critical point (374 °C and 22.1 MPa). nih.gov374water.com Under these supercritical conditions, water exhibits unique properties: it acts like a nonpolar solvent, organic compounds become highly soluble, and oxygen is completely miscible. nih.gov

In the SCWO process, an oxidizing agent like air or oxygen is introduced into the supercritical fluid containing the waste. enviro.wiki This leads to the rapid and complete oxidation of organic substances. serdp-estcp.mil For APFH, the perfluoroheptanoate molecule is broken down, mineralizing the organic structure into carbon dioxide (CO₂) and hydrofluoric acid (HF), which is then neutralized to form inert fluoride (B91410) salts. 374water.com SCWO systems have demonstrated greater than 99% destruction efficiency for various PFAS in waste streams like aqueous film-forming foam (AFFF) solutions and landfill leachate. nih.gov374water.com This technology offers a permanent solution by destroying the PFAS molecules rather than simply transferring them to another medium. nih.govrevive-environmental.com

Soil Washing and Physical Separation Techniques

Soil washing is an ex-situ remediation technology that uses physical and sometimes chemical processes to remove contaminants from excavated soil. youtube.comepa.gov The core principle is based on the finding that most contaminants, including PFAS, tend to bind preferentially to the fine-grained soil fraction (silt, clay, and organic matter) rather than the coarser sand and gravel particles. epa.govfrtr.gov

The process typically involves the following steps:

Pre-treatment: Excavated soil is screened to remove large debris and rocks. frtr.gov

Scrubbing/Separation: The soil is mixed with a wash solution (usually water, but can be enhanced with surfactants or other chemicals) in attrition scrubbers. youtube.comfrtr.gov This mechanical energy helps to dislodge the fine, contaminated particles from the clean, coarse particles.

Fraction Separation: The resulting slurry is separated by particle size using equipment like hydrocyclones. youtube.com This concentrates the contamination into a smaller volume of fine material.

Water Treatment: The process water, now containing dissolved and suspended contaminants, is treated to remove the pollutants before being recycled or discharged. youtube.comfrtr.gov

The clean, coarse soil fraction can often be returned to the site for reuse, while the much smaller volume of contaminated fines and the residuals from water treatment must be managed through disposal or further treatment by a destructive technology. youtube.comepa.gov

Challenges and Future Directions in Remediation Efficacy

Despite promising advances, the effective and efficient remediation of APFH is complicated by several factors, presenting ongoing challenges and defining future research needs.

Matrix Effects and Co-contaminant Influences

The "matrix" refers to the complex mixture of chemical and physical components in the contaminated medium (e.g., groundwater, soil, industrial wastewater) alongside the target contaminant. nih.gov These components, or co-contaminants, can significantly influence the performance of remediation technologies. nih.govnih.gov

Matrix effects can be inhibitory. For example, in electrochemical oxidation processes, the presence of common inorganic ions like phosphate (B84403) and ammonium in the water can compete for reactive sites on the electrode surface, inhibiting the degradation of PFAS. nih.gov The presence of natural organic matter, such as humic acid, can also hinder the adsorption of PFAS onto some materials by competing for adsorption sites. researchgate.net

Conversely, some co-contaminants can enhance remediation. The addition of cationic surfactants to water has been shown to form ion-pairs with anionic PFAS molecules. rsc.org This complex can then be more effectively removed by coagulation-flocculation processes, improving the removal of PFAS that are otherwise difficult to treat. rsc.org The presence of ammonium salts in a matrix has also been noted to have beneficial effects in other chemical processes by influencing ionization. researchgate.net

Understanding and managing these matrix effects is a critical challenge. Future remediation strategies must be robust enough to function in complex environmental matrices or be adaptable, perhaps by incorporating pre-treatment steps to mitigate negative influences.

Scalability and Field Implementation Challenges

The transition of advanced degradation and remediation technologies for Ammonium perfluoroheptanoate from laboratory-scale success to effective field implementation is fraught with significant challenges. While promising results have been demonstrated under controlled conditions, real-world applications face hurdles related to cost, efficiency, operational complexity, and the variable nature of contaminated environments. acs.orgbohrium.com Most remediation techniques, despite showing promise in lab experiments, have limitations in field applications due to high energy use and substantial capital or operational costs. bohrium.comresearchgate.net The unique physicochemical properties of per- and polyfluoroalkyl substances (PFAS), such as their chemical stability and surfactant nature, render many conventional treatment methods ineffective. itrcweb.org

Electrochemical Oxidation (EO)

Electrochemical oxidation has emerged as a promising destructive technology for many PFAS. cswab.org However, its widespread, full-scale use is hindered by several significant barriers. epa.gov

Key Challenges:

Cost and Availability of Electrodes: The high initial cost and commercial availability of effective electrode materials, such as Boron-Doped Diamond (BDD), are major obstacles. epa.gov While less expensive alternatives like Ti4O7 have shown effectiveness, they are not yet widely commercialized. epa.gov

Energy Consumption: Operational costs are primarily driven by high energy consumption, which can make the process economically unfeasible for large volumes of contaminated water. researchgate.netepa.gov Pilot-scale studies have documented the significant energy demands of EO. acs.org

Electrode Lifespan and Fouling: The long-term durability and expected lifespan of electrodes under real-world conditions are largely unknown. epa.gov Mineral buildup and fouling of the anode surface can lead to a decrease in treatment efficiency over time. epa.gov

Formation of Undesirable Byproducts: A significant concern with EO is the potential generation of toxic byproducts. For instance, the oxidation of chloride present in the water can form perchlorate. cswab.orgepa.gov The fate of fluorine during the process is not fully understood, raising the possibility of forming other fluorinated byproducts. epa.gov

Influence of Water Matrix: The presence of co-contaminants and natural organic matter in groundwater and industrial effluents can significantly inhibit the degradation of PFAS. researchgate.net These other substances compete with PFAS for reactive sites on the anode, leading to reduced efficiency and increased energy consumption. researchgate.net

Table 1: Summary of Pilot-Scale Electrochemical Oxidation Study Findings for PFOA

ParameterGroundwaterLandfill LeachateSource(s)
PFOA Degradation Up to 86%Not specified slu.se
Normalized Energy Consumption (per log removal) 160 kW h m⁻³240 kW h m⁻³ acs.org
Key Observation The presence of high concentrations of organic matter in landfill leachate increases energy consumption and can reduce degradation efficiency.The treatment resulted in a decrease in the toxic potency of the water. researchgate.netslu.se

Sonolysis (Ultrasonic Degradation)

Sonolysis utilizes high-frequency sound waves to create cavitation bubbles, which upon collapse, generate extreme temperatures and pressures capable of degrading PFAS. chemengevolution.org While effective in the lab, scaling this technology for on-site applications presents considerable difficulties. mdpi.com

Key Challenges:

High Energy Consumption: Similar to EO, sonolysis is an energy-intensive process, which is a primary disadvantage for large-scale applications. mdpi.com

Reactor Design and Scalability: Designing efficient, large-scale sonolytic reactors is a major hurdle. surrey.ac.ukdigitellinc.com Limited understanding of scalable reactor designs has prevented its industrialization. surrey.ac.uk Challenges include the creation of "dead zones" within the reactor where treatment is ineffective and optimizing the arrangement of multiple transducers for maximum efficiency. digitellinc.com

Cost-Effectiveness: The cost of treatment is highly dependent on the initial concentration of the contaminant. While sonolysis is well-suited for low-volume, high-concentration waste streams, treating large volumes of water with low PFAS concentrations can be prohibitively expensive. chemengevolution.orgsurrey.ac.uk For example, 90% PFAS removal from a concentrated foam was 100 times more expensive than from a more dilute solution, despite faster degradation rates in the concentrate. surrey.ac.uk

Influence of Water Parameters: The efficiency of sonolysis is affected by various physicochemical parameters, including temperature and the presence of other substances. While temperatures of 20-30°C can increase degradation rates, this also increases cooling costs. surrey.ac.uk Real-world wastewaters often require specific pre-treatments, such as acidification, to be effectively treated with sonolysis. surrey.ac.uk

Photocatalysis

Photocatalysis uses light to activate a catalyst, which in turn generates reactive species to degrade pollutants. It is considered a promising and sustainable technology, particularly when utilizing sunlight. researchgate.netmdpi.com However, significant gaps exist between academic research and practical industrial applications. acs.org

Key Challenges:

Low Efficiency and Long Treatment Times: A major limitation is the low quantum yield of hydroxyl radical production, leading to very low photoconversion efficiencies. acs.org Some studies have reported requiring long treatment times (e.g., 10 hours) to achieve significant PFOA degradation, making the process less attractive for real-world applications. acs.org

Catalyst Deactivation: In real wastewater, photocatalysts can lose their activity due to fouling from cross-interferences with other pollutants, reaction intermediates, and the deposition of sediments. acs.org

Complex Water Matrices: The variable composition and concentration of pollutants in real wastewater present a crucial hurdle for the practical application of photocatalysis. acs.org The effectiveness of a given photocatalyst can be highly dependent on the pH of the solution and the presence of co-existing ions. mdpi.com

Separation and Recovery of Nanoparticle Catalysts: Many efficient photocatalysts are in nanoparticle form. The post-treatment separation and recovery of these nanoparticles from the treated water pose a significant technical challenge for large-scale operations.

Gap Between Lab and Field Conditions: Most research has been conducted under ideal laboratory conditions using concentrations of PFOA that are much higher than those typically found in the environment. mdpi.com This discrepancy makes it difficult to predict performance and scalability in real-world scenarios. acs.org

Table 2: Comparison of Scalability Challenges for Advanced Degradation Technologies

TechnologyPrimary Scalability ChallengesKey Research Findings/ObservationsSource(s)
Electrochemical Oxidation High cost of electrodes, high energy consumption, electrode fouling, formation of toxic byproducts (e.g., perchlorate).Limited lifespan of electrodes is a major unknown. Performance is significantly reduced by co-contaminants. cswab.orgepa.govresearchgate.net
Sonolysis High energy consumption, complex reactor design for large scale, high cost for low concentration streams.Creation of "dead zones" in reactors. Pre-treatment of water is often required. mdpi.comsurrey.ac.ukdigitellinc.com
Photocatalysis Low quantum efficiency, long treatment times, catalyst deactivation by co-contaminants, difficulty in catalyst recovery.Most studies are at lab-scale with high pollutant concentrations, not representative of field conditions. acs.orgresearchgate.netmdpi.com

Analytical Methodologies and Characterization Techniques

Chromatographic and Spectrometric Approaches for Environmental Analysis

The detection and quantification of ammonium (B1175870) perfluoroheptanoate in environmental samples rely heavily on the combination of chromatographic separation and spectrometric detection, which provides the necessary selectivity and sensitivity.

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as the reference method for the analysis of per- and polyfluoroalkyl substances (PFAS), including ammonium perfluoroheptanoate. nih.govlcms.cz This technique is widely applied to diverse matrices such as water, air, and biological samples. nih.govnih.gov The process typically involves high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for separation, followed by detection using a mass spectrometer, often a triple quadrupole instrument. lcms.czepa.gov

The dissociation of ammonium perfluoroheptanoate in solution yields the perfluoroheptanoate anion, which is the species typically detected. nih.gov Negative ion mode electrospray ionization (ESI) is a common technique used for the analysis of these compounds. researchgate.netresearchgate.net Method validation for similar compounds like perfluorooctanoic acid (PFOA) in human serum has demonstrated high sensitivity and reproducibility. For instance, one validated method showed a linear range of 0-500 ng/mL with a lower limit of quantification (LOQ) of 25 ng/mL and a limit of detection (LOD) of 10 ng/mL. epa.gov The precision of such methods is often high, with within- and between-day variations reported to be ≤9.7% and 6.8%, respectively. epa.gov The use of stable isotope-labeled internal standards, such as ¹³C-labeled analogs, is a standard practice to correct for matrix effects and ensure accurate quantification.

A novel LC-MS/MS method was developed for the rapid detection of ammonium perfluorooctanoate (APFO), a related compound, in non-stick pan coatings. This method utilized an acetonitrile-water mobile phase containing 10 mmol/L ammonium acetate (B1210297) and achieved a low detection limit of 1 ng/g. researchgate.net

Table 1: Performance Characteristics of an LC-MS/MS Method for PFOA Analysis in Human Serum

ParameterValueReference
Linear Range0–500 ng/mL epa.gov
Lower Limit of Quantification (LOQ)25 ng/mL epa.gov
Lower Limit of Detection (LOD)10 ng/mL epa.gov
Within-Day Precision (CV)≤9.7% epa.gov
Between-Day Precision (CV)≤6.8% epa.gov
Accuracy96–114% epa.gov
Mean Extraction Recovery>85% epa.gov

Solid Phase Extraction (SPE) Integration

Due to the typically low concentrations of ammonium perfluoroheptanoate in environmental samples and the complexity of the sample matrices, a sample preparation and pre-concentration step is essential prior to instrumental analysis. Solid Phase Extraction (SPE) is the most commonly employed technique for this purpose. promochrom.comyoutube.com SPE serves to isolate the analyte of interest from interfering substances and concentrate it, thereby enhancing detection sensitivity. promochrom.com

For anionic PFAS like perfluoroheptanoate, weak anion-exchange (WAX) SPE cartridges are frequently used. researchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the retained analyte with a suitable solvent. phenomenex.com Automated SPE systems are increasingly being used to improve throughput, reproducibility, and reduce manual labor. promochrom.comyoutube.comselectscience.net These systems can precisely control flow rates, prevent the sorbent from drying out, and handle multiple samples simultaneously. promochrom.comyoutube.com For example, the SPE-03 system has been successfully used to automate PFAS extraction for various EPA methods, demonstrating good recovery and repeatability. promochrom.comselectscience.net

Advanced Spectroscopic and Scattering Techniques

Beyond routine quantification, advanced analytical techniques provide deeper insights into the molecular behavior of ammonium perfluoroheptanoate, particularly at interfaces and in solution.

Vibrational Sum-Frequency Spectroscopy (VSFS) for Interfacial Studies

Vibrational Sum-Frequency Spectroscopy (VSFS), also known as Sum-Frequency Generation (SFG) spectroscopy, is a powerful and intrinsically interface-selective nonlinear optical technique. nsf.govyoutube.com It is uniquely capable of providing the vibrational spectrum of molecules specifically at an interface, such as the air-water or solid-liquid interface. youtube.comnih.gov This selectivity arises because the SFG process is forbidden in media with inversion symmetry (like bulk liquids or gases) but allowed at interfaces where this symmetry is broken. youtube.com

VSFS has been used to determine the orientation and structure of molecules at interfaces, which is critical for understanding the surface activity of surfactants like ammonium perfluoroheptanoate. nih.gov By analyzing the SFG spectra of fluorinated organic molecules, researchers can gain valuable information on how these molecules arrange themselves at surfaces. nih.gov Theoretical studies combining molecular dynamics simulations with phase-sensitive VSFG have been used to investigate water structure near surfactant monolayers, revealing how the orientation of water molecules is affected by the surfactant's headgroup. ornl.gov For anionic surfactants, water molecules tend to orient their hydrogen atoms toward the interface. ornl.gov

Small-Angle Neutron Scattering (SANS) for Solution Structure Analysis

Small-Angle Neutron Scattering (SANS) is a key technique for characterizing the size, shape, and interactions of surfactant aggregates, known as micelles, in solution. acs.orgnih.gov For surfactants like ammonium perfluoroheptanoate, SANS provides detailed information on the structure of the micelles they form above a certain concentration (the critical micelle concentration).

SANS studies on the closely related ammonium perfluorooctanoate (PFOA) have revealed significant details about its micellar structure. acs.org Analysis of SANS data, often in conjunction with molecular dynamics simulations, shows that PFOA forms structurally compact and slightly ellipsoidal micelles in pure water. acs.orgbris.ac.uk The addition of other substances, like urea (B33335) or ethanol, can alter the micelle shape, size, and aggregation number. acs.org For instance, urea was found to localize at the micelle surface, changing the shape from a prolate ellipsoid to a sphere and decreasing the number of surfactant molecules per micelle. acs.org

By fitting SANS data to models, specific structural parameters can be extracted. For a similar perfluoropolyether surfactant, SANS analysis determined that the micelles were ellipsoidal, with the axial ratio, aggregation number, and charge depending on factors like counterion type and temperature. nih.gov

Table 2: Micellar Parameters of a Perfluoropolyether Surfactant Determined by SANS

ParameterFindingReference
Micelle ShapeEllipsoidal nih.gov
Core Short Axis~13 Å nih.gov
Shell Thickness~4.0 Å (for alkali counterions) nih.gov
Axial RatioIncreases from 1.6 to 4.2 with increasing counterion volume nih.gov
Influencing FactorsConcentration, Temperature, Counterion nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing molecular-level understanding that is often difficult to obtain through experiments alone. Molecular dynamics (MD) simulations are particularly valuable for studying the behavior of surfactants like ammonium perfluoroheptanoate. acs.org

MD simulations have been employed to investigate the adsorption mechanisms of PFAS onto surfaces and the self-assembly of these molecules into micelles in aqueous solutions. acs.orgacs.org These simulations can reveal details about the interactions between surfactant molecules and with the surrounding solvent, as well as the structural and dynamic properties of the resulting aggregates. acs.org

A significant challenge in modeling fluorinated compounds is the development of accurate force fields—the set of parameters used to describe the potential energy of the system. acs.org Recent research has focused on developing new algorithms, built from ab initio calculations, to create more reliable force fields for PFAS. acs.org These improved force fields are then validated by comparing simulation results, such as solvation free energies and interfacial tensions, with experimental data. acs.org This synergy between computational modeling and experimental validation is crucial for building predictive models of the environmental fate and behavior of compounds like ammonium perfluoroheptanoate.

Table of Compounds

Molecular Dynamics (MD) Simulations for Interaction Mechanism Elucidation

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool to investigate the behavior of per- and polyfluoroalkyl substances (PFAS) at the molecular level, providing insights into their interactions with various environmental and biological interfaces. While specific MD studies on ammonium perfluoroheptanoate are not extensively documented, a wealth of research on closely related perfluorocarboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), offers a strong basis for understanding the interaction mechanisms of the perfluoroheptanoate anion.

MD simulations reveal that the interactions of PFCAs are largely governed by the distinct properties of their fluorinated carbon tail and their polar head group. nih.gov These simulations have been instrumental in elucidating the mechanisms of PFAS integration into phospholipid membranes, a critical process in their bioaccumulation and toxicity. nih.gov Studies show that the insertion of PFAS into lipid bilayers is a thermodynamically favorable process, driven by a free energy gradient between the aqueous phase and the lipid membrane. nih.gov The negatively charged carboxylate headgroup of the perfluoroheptanoate anion is attracted to the positively charged groups of phospholipids (B1166683), such as the trimethylammonium groups, which helps to overcome the initial energy barrier for surface interaction. nih.gov

Once at the membrane surface, hydrophobic interactions between the perfluoroalkyl tail and the lipid chains become the dominant driving force for the insertion and reorientation of the molecule within the bilayer. nih.gov The length of the perfluoroalkyl chain has been shown to directly influence the strength of these interactions and the resulting impact on membrane properties. Longer-chain PFAS, for instance, exhibit a more pronounced effect on membrane structure, leading to increased ordering and decreased fluidity of the lipid molecules. nih.gov This alteration of membrane rigidity can, in turn, affect cellular functions. nih.gov

Atomistic MD simulations have also been employed to investigate the adsorption of PFAS onto other surfaces, such as polyamide membranes used in water filtration. digitellinc.com These studies aim to reveal the underlying mechanisms of PFAS adsorption at the membrane-water interface, considering factors like the presence of salts and the concentration of the PFAS compound. digitellinc.com Such insights are crucial for the development of effective remediation technologies.

Furthermore, MD simulations can be combined with other computational methods, like Density Functional Theory (DFT), to provide a more comprehensive understanding of PFAS behavior. njit.edu While MD is well-suited for simulating the dynamics of large molecular systems, DFT can offer detailed insights into the electronic structure and reactivity of the molecules, although at a higher computational cost. njit.edunih.gov The integration of these methods holds promise for accurately predicting the behavior of PFAS in diverse environmental compartments. njit.edunih.gov

The primary interaction mechanisms for the perfluoroheptanoate anion, as elucidated by MD simulations of analogous compounds, are summarized below:

Interaction TypeDescriptionKey Molecular Feature
Electrostatic Interactions Attraction between the negatively charged carboxylate headgroup and positively charged groups on surfaces (e.g., phospholipids in membranes).Carboxylate headgroup (-COO⁻)
Hydrophobic Interactions The strong tendency of the fluorinated carbon tail to avoid water and associate with non-polar environments like the interior of a lipid bilayer.Perfluoroalkyl tail (C₆F₁₃-)
Van der Waals Forces Weak, short-range attractive forces between the perfluoroalkyl chain and other non-polar molecules or surfaces.Perfluoroalkyl tail (C₆F₁₃-)

These simulations provide a foundational understanding of how the amphiphilic nature of perfluoroheptanoate governs its partitioning and interaction at interfaces, which is fundamental to its environmental fate and biological activity.

Computational Approaches for Environmental Fate Prediction

Computational modeling is an essential tool for predicting the environmental fate and transport of persistent chemicals like ammonium perfluoroheptanoate. Given its dissociation in the environment to the perfluoroheptanoate anion, most models focus on the behavior of perfluoroheptanoic acid (PFHpA) and its anionic form. A variety of computational approaches, ranging from multimedia environmental fate models to machine-learning algorithms, have been developed and applied to forecast the distribution and persistence of PFAS in the environment.

Multimedia Environmental Fate Models

Multimedia fate models are designed to simulate the partitioning and transport of chemicals between different environmental compartments, including air, water, soil, and sediment. nih.gov For PFCAs, these models must account for the compound's unique physicochemical properties, such as its tendency to exist as an anion in most environmental media. nih.gov

One key finding from these models is that the neutral acid form, although present in much lower concentrations than the anion in the aqueous phase, governs the intermedia distribution of the compound. nih.gov The anionic form, perfluoroheptanoate, acts as a reservoir in the aqueous phase, providing a source for the neutral acid to partition into other compartments, such as the atmosphere, where it can undergo long-range transport. nih.gov For instance, a multimedia multi-species environmental fate model developed for PFOA and perfluorooctanoate (PFO) demonstrated that the bulk aqueous phase acts as a net source for the neutral acid to the atmosphere. nih.gov Initial calculations from such models suggest a significant potential for long-range atmospheric transport of these substances, on the order of thousands of kilometers. nih.gov

Group-Contribution and Predictive Models

Given the vast number of PFAS, it is impractical to experimentally determine the physicochemical properties of every compound. Group-contribution models offer a solution by estimating properties based on the chemical's molecular structure. researchgate.net These models can predict a range of parameters crucial for environmental fate assessment, such as solubility, critical micelle concentration, and partition coefficients (e.g., K_D, K_oc, and K_ow). researchgate.net The predictions from these models have shown consistency with laboratory and field-derived parameters and can also account for the influence of environmental factors like pH on the speciation and partitioning behavior of ionizable PFAS. researchgate.net

Machine-Learned and Statistical Models

More recently, machine learning (ML) and statistical approaches have been applied to predict PFAS occurrence and transport. Bayesian networks (BNs), for example, have been successfully used to predict the risk of short-chain PFAS contamination in groundwater. frontiersin.orgresearchgate.net These models can integrate large datasets, including information on potential sources, soil and hydrogeologic characteristics, and land use, to identify significant risk factors. frontiersin.orgresearchgate.net Studies using ML have demonstrated robust predictive performance, with high accuracy in forecasting exposure risks. frontiersin.orgresearchgate.net

Different ML algorithms, such as Linear Regression, Support Vector Machines, and Decision Trees, are also being used to predict water contamination based on various environmental parameters. preprints.org These models are valuable for prioritizing areas for monitoring and for understanding the complex interplay of factors that control PFAS distribution in the environment. preprints.org

The table below summarizes various computational models and their applications in predicting the environmental fate of short-chain PFCAs like perfluoroheptanoic acid.

Model TypeApplicationKey Findings/Capabilities
Multimedia Fate Models Simulating partitioning and long-range transport between air, water, soil, and sediment.The neutral acid form governs intermedia transport, with the anion acting as a reservoir in water. Predicts significant atmospheric transport potential. nih.gov
Group-Contribution Models Predicting physicochemical properties (solubility, partition coefficients) from molecular structure.Enables fate prediction for a wide range of PFAS without experimental data. Can account for pH effects on speciation. researchgate.net
Machine-Learned Bayesian Networks Predicting the risk of groundwater contamination by short-chain PFAS.Identifies key risk factors (e.g., proximity to sources, land use). Provides robust predictive performance for exposure risk assessment. frontiersin.orgresearchgate.net
One-Dimensional Transport Models Investigating the retention and transport of PFAS in the vadose zone (unsaturated soil).Elucidates factors controlling long-term retention in soil, such as sorption and flow dynamics. preprints.org

These computational approaches are continuously evolving and are critical for assessing the environmental risks posed by ammonium perfluoroheptanoate and other PFAS, guiding regulatory decisions, and developing effective remediation strategies.

Synthesis Pathways and Precursor Transformation

Chemical Synthesis Routes for Ammonium (B1175870) Perfluoroheptanoate

The industrial production of ammonium perfluoroheptanoate is not a direct single-step process but rather involves the synthesis of its acidic precursor, perfluoroheptanoic acid (PFHpA), which is then neutralized.

Two primary methods for synthesizing the perfluoroalkyl chain necessary for producing perfluoroheptanoic acid are Electrochemical Fluorination (ECF) and the oxidation of perfluoroalkyl iodides.

Electrochemical Fluorination (ECF): This is a foundational process for producing various per- and polyfluoroalkyl substances (PFAS). In this method, a hydrocarbon starting material, such as a carboxylic acid fluoride (B91410), is dissolved in anhydrous hydrogen fluoride. An electric current is passed through the solution, which substitutes hydrogen atoms with fluorine atoms. who.int The general process for producing perfluorocarboxylic acids (PFCAs) like PFHpA involves the electrochemical fluorination of the corresponding acyl fluoride, followed by hydrolysis to yield the final acid. who.int

The process can be summarized by the following reactions:

Fluorination: C_n H_(2n+1) COF + (2n+1) HF → C_n F_(2n+1) COF + (2n+1) H₂ who.int

Hydrolysis: C_n F_(2n+1) COF + H₂O → C_n F_(2n+1) CO₂H + HF who.int

Once perfluoroheptanoic acid is synthesized, it is reacted with ammonia (B1221849) to form the ammonium salt, ammonium perfluoroheptanoate. This salt form is often used as a processing aid in various industrial applications. google.com

Perfluoroalkyl Iodide Oxidation: An alternative synthesis route involves the oxidation of perfluoroalkyl iodides. A specific patented process describes the reaction of a perfluoroalkyl iodide with oleum (B3057394) (fuming sulfuric acid) and chlorine at elevated temperatures (50-120°C) in the presence of a metal salt catalyst from Group IIB of the Periodic Table. researchgate.net This reaction produces perfluorocarboxylic acid fluorides, which are then hydrolyzed to the corresponding perfluorocarboxylic acids. researchgate.net For instance, a perfluoroalkyl iodide with a seven-carbon chain could be used as a starting material to ultimately produce perfluoroheptanoic acid. The resulting acid is then neutralized to form the ammonium salt.

Table 1: Comparison of Direct Synthesis Methods for Perfluorocarboxylic Acids

FeatureElectrochemical Fluorination (ECF)Perfluoroalkyl Iodide Oxidation
Starting Material Carboxylic acid fluoride (e.g., Heptanoyl fluoride)Perfluoroalkyl iodide (e.g., 1-Iodoperfluoroheptane)
Primary Reagents Anhydrous Hydrogen Fluoride, Electric CurrentOleum, Chlorine, Metal Salt Catalyst
Intermediate Product Perfluorinated acyl fluoride (e.g., Perfluoroheptanoyl fluoride)Perfluorinated acyl fluoride
Final Step Hydrolysis of the acyl fluoride to form the acidHydrolysis of the acyl fluoride to form the acid
Key Characteristic Widely used industrial process for various PFASPatented chemical synthesis route

Environmental Transformation of Polyfluorinated Precursors to Perfluorocarboxylates

Perfluorocarboxylates like perfluoroheptanoate are not only directly released into the environment but are also formed through the degradation of other polyfluorinated substances known as precursors. google.comnih.gov This transformation is a significant indirect source of PFCA contamination.

A number of polyfluorinated compounds have been identified as precursors that can degrade into persistent perfluorocarboxylates in the environment. The most notable among these are:

Fluorotelomer Alcohols (FTOHs): These are volatile compounds used in the production of fluorotelomer-based products. nih.gov Due to their volatility, FTOHs can be transported long distances in the atmosphere. nih.gov They undergo atmospheric oxidation and microbial degradation, leading to the formation of PFCAs of various chain lengths, including perfluoroheptanoic acid. google.comnih.gov For example, 8:2 FTOH (F(CF₂)₈CH₂CH₂OH) is a well-known precursor to perfluorooctanoic acid (PFOA), and shorter-chain FTOHs can lead to the formation of PFHpA.

Side-Chain Fluorinated Polymers: In these polymers, fluorotelomers are attached to a polymer backbone. Over time, these polymers can break down through processes like hydrolysis, releasing fluorotelomer alcohols, which then degrade further into PFCAs. who.int

Other Polyfluorinated Substances: A range of other polyfluoroalkyl substances, including fluorotelomer sulfonates (FTSs), can also act as precursors. These compounds can be present in industrial wastewater and aqueous film-forming foams (AFFF) and transform into stable PFCAs through various environmental processes. google.comresearchgate.net

The transformation of precursor compounds into PFCAs is not instantaneous and is governed by a variety of environmental factors.

Microbial Activity: Biotransformation is a primary driver of precursor degradation. researchgate.net Microorganisms in soil, sediment, and wastewater treatment plants can metabolize these compounds, leading to the formation of PFCAs as terminal products. researchgate.net The rate and extent of this transformation depend heavily on the specific microbial populations present. researchgate.net

Atmospheric and Photochemical Processes: For volatile precursors like FTOHs, transformation in the atmosphere is a key pathway. researchgate.net Oxidation by hydroxyl radicals (•OH) in the presence of sunlight is a major mechanism that initiates the degradation cascade leading to PFCAs. google.com

Physicochemical Conditions: Environmental factors such as pH, temperature, and the presence of other chemicals significantly influence transformation rates. researchgate.net For example, sorption to soil or sediment can reduce the bioavailability of precursors to microbes, thereby slowing the rate of degradation. researchgate.net The transformation process is often modeled using first-order kinetics and is described as a complex 'tree structure' with numerous intermediate compounds forming along branching pathways. researchgate.net

Table 2: Key Environmental Factors in Precursor Transformation

FactorInfluence on TransformationRelevant Precursors
Microbial Activity Primary driver for degradation in soil, water, and sludge. researchgate.netFTOHs, Fluorotelomer Sulfonates, other polyfluorinated substances.
Sunlight (Photolysis) Initiates atmospheric oxidation of volatile precursors via hydroxyl radicals. google.comFluorotelomer Alcohols (FTOHs).
Temperature Affects the rate of microbial activity and chemical reactions. researchgate.netAll precursors subject to microbial or chemical degradation.
pH Can influence chemical reaction rates and microbial populations. researchgate.netAll precursors in aqueous environments.
Sorption Can slow degradation by making precursors less available to microbes. researchgate.netPrecursors in soil and sediment.

Comparative Environmental Behavior Within the Pfas Class

Homologue-Specific Environmental Fate and Transport Variations

The environmental behavior of perfluoroalkyl acids (PFAAs), including PFHpA, is strongly influenced by the length of their perfluorinated carbon chain. This "homologue-specific" variation dictates how these compounds move through and persist in different environmental compartments like water, soil, and biota.

Generally, as the carbon chain length increases, the molecule's hydrophobicity (water-repelling nature) and lipophobicity (oil-repelling nature) increase. clu-in.org This directly impacts key environmental processes:

Mobility in Water: Shorter-chain PFAS are typically more mobile in water, leading to widespread contamination of groundwater and surface water. clu-in.org Longer-chain PFAS, while still water-soluble, have a greater tendency to sorb to solids. clu-in.orgitrcweb.org PFHpA, with its seven carbons (C7), occupies an intermediate position. It is more mobile than long-chain homologues like perfluorooctanoic acid (PFOA, C8) and perfluorononanoic acid (PFNA, C9), but less mobile than short-chain compounds like perfluorohexanoic acid (PFHxA, C6).

Sorption to Soil and Sediment: The tendency of a PFAS compound to attach to organic carbon in soil or sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger sorption and less mobility. diva-portal.org Sorption increases with chain length. clu-in.orgresearchgate.net For example, measured Koc values for PFOA (C8) are significantly higher than for shorter-chain compounds. nih.gov PFHpA's sorption potential is therefore greater than that of PFHxA but lower than that of PFOA, reflecting its intermediate chain length. nih.govslu.se This means PFHpA will migrate more slowly through soils with high organic content compared to its shorter-chain counterparts.

Bioaccumulation: Longer-chain PFAS have a higher tendency to bioaccumulate in living organisms. industrialchemicals.gov.au This is particularly true for biomagnification in marine and terrestrial mammals. industrialchemicals.gov.au Studies have shown a clear relationship where toxicity and bioaccumulation potential increase with the elongation of the fluorocarbon chain from PFHxA to perfluorodecanoic acid (PFDA). turi.org Interestingly, some research has indicated that the bioaccumulation of PFHpA in certain fish species exceeded that of PFOA. industrialchemicals.gov.au

Compound NameAbbreviationCarbon Chain LengthRelative Mobility in WaterRelative Sorption to Organic Carbon (Koc)
Perfluorohexanoic AcidPFHxAC6HighLow
Perfluoroheptanoic AcidPFHpAC7ModerateModerate
Perfluorooctanoic AcidPFOAC8LowerHigher
Perfluorononanoic AcidPFNAC9LowHigh

Functional Group Influence on Environmental Dynamics

The terminal functional group is the other primary determinant of a PFAS molecule's environmental behavior. PFHpA is a perfluoroalkyl carboxylic acid (PFCA), distinguishing it from perfluoroalkyl sulfonic acids (PFSAs), such as perfluorooctane (B1214571) sulfonate (PFOS) and perfluorohexane (B1679568) sulfonate (PFHxS).

The key differences between these functional groups lie in their acidity and interaction with environmental surfaces:

Acidity and Charge: Both carboxylic and sulfonic acids are considered strong acids, meaning they exist predominantly in their negatively charged (anionic) form in typical environmental pH ranges (pH < 3). itrcweb.orgresearchgate.net This high water solubility is a shared trait. clu-in.org However, sulfonic acids are stronger acids than carboxylic acids. While PFCAs like PFHpA are fully dissociated under most environmental conditions, their surface pKa (the pH at which molecules at an interface are 50% dissociated) can differ from their bulk solution pKa. acs.org This can influence their partitioning at interfaces like air-water or soil-water. acs.org Sulfonates remain anionic over a broader pH range.

Sorption Mechanisms: The anionic functional group allows for electrostatic interactions (attraction or repulsion) with charged surfaces in the environment. clu-in.orgslu.se While hydrophobic interactions driven by the fluorinated tail are a primary sorption mechanism, electrostatic forces also play a role. researchgate.net Soils often contain negatively charged clay minerals and positively charged iron or aluminum oxides. The specific functional group can influence how strongly a PFAS molecule binds to these different soil components. Studies comparing PFOA (a C8 carboxylate) with PFOS (a C8 sulfonate) have shown that PFOS generally exhibits stronger sorption to soils. nih.gov This suggests that the sulfonate group contributes to greater retention in the subsurface compared to the carboxylate group, even with the same carbon chain length.

Functional GroupExample CompoundAcidity (pKa)Environmental StateGeneral Sorption Potential
Carboxylate (-COOH)Perfluoroheptanoic Acid (PFHpA)Low (&lt;1 to ~3)Anionic (R-COO⁻)Moderate to High
Sulfonate (-SO₃H)Perfluorohexane Sulfonate (PFHxS)Very Low (&lt;0)Anionic (R-SO₃⁻)High to Very High

Intercomparison of Remediation Efficacy Across PFAS Subgroups

The efficacy of remediation technologies for PFAS-contaminated water is highly dependent on the specific chemical structures involved, particularly chain length and functional group. PFHpA, as a C7 carboxylate, falls into the category of shorter-chain PFAS, which influences its response to common treatment methods.

Granular Activated Carbon (GAC): GAC is a widely used adsorption technology. Its effectiveness is greater for long-chain PFAS than for short-chain compounds. wellesleyma.govscience.gov Long-chain PFAS have stronger hydrophobic interactions with the carbon surface. Consequently, GAC removes PFOA and PFOS more effectively than PFHpA. ccenv.us Shorter-chain compounds like PFHpA and PFHxA break through GAC filters more quickly, meaning the media becomes saturated and needs replacement or regeneration sooner. battelle.org

Ion Exchange (IX) Resins: IX resins use electrostatic interactions to capture charged contaminants. wellesleyma.gov They have proven effective for removing both long- and short-chain PFAS. researchgate.net In many applications, IX is considered more effective than GAC for treating water contaminated with short-chain PFAS like PFHpA. wellesleyma.govccenv.us Research indicates that IX can outperform other adsorbents for both long- and short-chain PFAS removal. researchgate.net

Reverse Osmosis (RO): RO is a membrane filtration technology that physically separates PFAS from water. It is highly effective, often achieving greater than 99% removal for a wide range of PFAS, including PFHpA. stonybrook.eduresearchgate.net Unlike GAC and IX, its efficacy is less dependent on chain length or functional group. However, RO produces a concentrated waste brine that requires further treatment or disposal.

Destructive Technologies: Emerging technologies aim to destroy the strong carbon-fluorine bond. Electrochemical oxidation, for example, has shown the ability to degrade both long- and short-chain PFAS. youtube.com One pilot test showed that this technology could remove 34% of PFHpA in 30 minutes. youtube.com Other processes like sonolysis and plasma treatment are also being developed, with their effectiveness varying based on the specific PFAS compound and water matrix. nih.gov

TechnologyEfficacy for Long-Chain PFAS (e.g., PFOA, PFOS)Efficacy for Short-Chain PFAS (e.g., PFHpA, PFHxA)Primary Mechanism
Granular Activated Carbon (GAC)HighLower, faster breakthroughAdsorption (Hydrophobic Interaction)
Ion Exchange (IX)HighHighIon Exchange (Electrostatic Interaction) & Adsorption
Reverse Osmosis (RO)Very High (&gt;99%)Very High (&gt;99%)Size Exclusion (Membrane Filtration)
Electrochemical OxidationEffectiveEffective (variable)Chemical Destruction

Regulatory Frameworks and Research Gaps

Current Regulatory Context and Research Implications

The regulatory landscape for ammonium (B1175870) perfluoroheptanoate is largely shaped by the broader international concern over per- and poly-fluoroalkyl substances (PFAS). Due to their extreme persistence in the environment, potential for bioaccumulation, and observed adverse health effects, there is growing regulatory scrutiny on the entire class of PFAS compounds. service.gov.uk While specific regulations for ammonium perfluoroheptanoate are not as developed as those for its longer-chain homologue, perfluorooctanoic acid (PFOA), its structural similarity means that regulatory actions concerning PFOA and other well-studied PFAS have significant implications.

In many jurisdictions, the assessment of chemicals like ammonium perfluoroheptanoate relies on data from structurally similar compounds. For instance, Australian authorities have used data from PFOA and its ammonium salt (APFO), as well as perfluorohexanoic acid (PFHxA) and its ammonium salt, to estimate the hazards of perfluoroheptanoic acid (PFHpA) and its precursors. industrialchemicals.gov.au This approach suggests that in the absence of specific data, ammonium perfluoroheptanoate is likely to be considered of equivalent concern to more regulated PFAS like PFOA. industrialchemicals.gov.au

The United States Environmental Protection Agency (EPA) has taken significant steps to regulate PFOA, including its designation as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). federalregister.govgovinfo.gov This designation, which applies to PFOA, its salts (like ammonium perfluoroheptanoate's analogue, ammonium perfluorooctanoate), and isomers, triggers reporting requirements for releases and facilitates the cleanup of contaminated sites. govinfo.govfederalregister.gov Such actions create a precedent for the future regulation of other PFAS, including ammonium perfluoroheptanoate.

Globally, the inclusion of certain PFAS under the United Nations' Stockholm Convention on Persistent Organic Pollutants (POPs) highlights the international momentum to control these substances. service.gov.uk The research and regulatory focus on well-known PFAS like PFOA and PFOS are driving a more cautious approach to all fluorinated compounds, with an increasing demand for comprehensive toxicity and environmental fate data before they can be considered safe. epa.gov The research implications are clear: there is an urgent need for specific data on ammonium perfluoroheptanoate to move beyond reliance on analogue data and to inform specific, evidence-based regulations.

Regulatory Status of Ammonium Perfluoroheptanoate and Key Analogues

Compound/Group Jurisdiction/Body Regulatory Status/Action Implication for Ammonium Perfluoroheptanoate
PFOA and its salts United States (EPA) Designated as a Hazardous Substance under CERCLA. federalregister.govgovinfo.gov High likelihood of similar regulatory treatment due to structural similarity.
Perfluoroheptanoic acid (PFHpA) and its direct precursors Australia (NICNAS) Tier II Human Health and Environmental Assessments conducted. industrialchemicals.gov.auindustrialchemicals.gov.au Assumed to be of equivalent concern to PFOA in the absence of specific data. industrialchemicals.gov.au
PFAS (in general) United Nations (Stockholm Convention) Certain PFAS are listed as Persistent Organic Pollutants (POPs). service.gov.uk Increasing international pressure to restrict use and release of all PFAS.
Ammonium perfluorooctanoate (APFO) Multiple Phased out of production by major manufacturers. Serves as a primary analogue for risk assessment, indicating potential for similar restrictions.

Identification of Knowledge Gaps and Future Research Priorities

The scientific understanding of ammonium perfluoroheptanoate is incomplete, with significant knowledge gaps hindering a full assessment of its environmental and health risks. Research has often relied on data from related compounds, which underscores the need for substance-specific studies. industrialchemicals.gov.au

A primary research gap is the lack of comprehensive data on critical toxicological endpoints. industrialchemicals.gov.au While some acute toxicity data may be available or inferred, there is a significant deficiency in information regarding chronic effects. Key areas where research is needed include:

Hepatotoxicity: The potential for liver damage is a known concern for PFAS compounds like APFO, where studies have shown increased liver weights and other adverse effects. nih.gov Specific long-term studies on ammonium perfluoroheptanoate are required to determine its potential for liver toxicity.

Developmental and Reproductive Toxicity: The effects of ammonium perfluoroheptanoate on development and reproduction are largely unknown. Given that some PFAS are recognized for their reproductive toxicity, this is a critical area for future investigation.

Carcinogenicity: There is a need for dedicated carcinogenicity bioassays for ammonium perfluoroheptanoate. While its analogue APFO is considered a suspected carcinogen, specific data is required for accurate risk assessment. industrialchemicals.gov.au

Bioaccumulation: The potential for ammonium perfluoroheptanoate to accumulate in living organisms needs to be definitively characterized. While it is expected to be persistent, its bioaccumulation potential is currently categorized as uncertain. industrialchemicals.gov.au

Environmental Fate and Transport: More detailed studies are needed to understand how ammonium perfluoroheptanoate moves through and persists in various environmental compartments.

Toxicokinetics: Research into how the substance is absorbed, distributed, metabolized, and excreted in different species is essential for understanding its potential health effects.

The overarching future research priority is to generate sufficient data to allow for a risk assessment of ammonium perfluoroheptanoate on its own merits, rather than relying on assumptions based on PFOA and other analogues. industrialchemicals.gov.au This includes conducting studies to demonstrate whether it has a lower toxicity profile than longer-chain PFAS. industrialchemicals.gov.au Filling these knowledge gaps is crucial for developing appropriate regulatory frameworks and ensuring the protection of human health and the environment.

Key Research Gaps for Ammonium Perfluoroheptanoate

Research Area Specific Knowledge Gap Rationale for Priority
Toxicology Lack of data on chronic toxicity, specifically carcinogenicity, developmental toxicity, and hepatotoxicity. industrialchemicals.gov.au These are critical endpoints for assessing human health risk and are known effects for analogue compounds.
Bioaccumulation Uncertainty in the potential for the compound to accumulate in biota. industrialchemicals.gov.au High bioaccumulation potential could lead to long-term adverse effects in ecosystems.
Environmental Fate Incomplete understanding of degradation pathways and persistence in different environmental media. Essential for predicting environmental concentrations and exposure pathways.
Toxicokinetics Limited information on absorption, distribution, metabolism, and excretion (ADME). Necessary to extrapolate findings from animal studies to humans and understand mechanisms of toxicity.
Comparative Toxicity Insufficient data to determine if its toxicity profile is lower than that of PFOA. industrialchemicals.gov.au Crucial for establishing appropriate, substance-specific regulatory limits.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing ammonium perfluoroheptanoate (APFH) in laboratory settings?

  • Methodological Answer : Synthesis typically involves neutralizing perfluoroheptanoic acid (PFHpA) with ammonium hydroxide under inert conditions to avoid hydrolysis. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm the ammonium counterion and fluorocarbon chain integrity.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify carboxylate and C-F stretching bands (1,150–1,250 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular weight confirmation (APFH: C₇F₁₃NO₂⁻·NH₄⁺, theoretical MW: 437.1 g/mol).
  • Elemental Analysis : To verify stoichiometric ratios of C, H, N, and F .

Q. How can researchers detect and quantify APFH in environmental matrices (e.g., water, soil)?

  • Methodological Answer : Use solid-phase extraction (SPE) with weak anion-exchange cartridges to isolate APFH, followed by:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column and negative ionization mode. Quantify using a stable isotope-labeled internal standard (e.g., ¹³C₄-PFHpA) to correct for matrix effects .
  • Table 1 : Comparison of detection limits for APFH across analytical methods.
MethodLOD (ng/L)MatrixReference
LC-MS/MS0.5WaterAdapted from
GC-ECD10SoilAdapted from

Q. What experimental designs are suitable for assessing APFH’s acute vs. chronic toxicity in model organisms?

  • Methodological Answer :

  • Acute Toxicity : Follow OECD Test Guideline 203 (fish) or 423 (rodents) with 96-hour exposure periods. Measure LC₅₀ values and histological endpoints (e.g., liver vacuolation).
  • Chronic Toxicity : Use OECD TG 210 (fish) or 408 (rodents) with 28–90 day exposures. Monitor biomarkers like serum liver enzymes (ALT, AST) and thyroid hormone disruption .

Advanced Research Questions

Q. How can contradictory findings in APFH’s environmental persistence be resolved?

  • Methodological Answer : Discrepancies arise from variables like pH, microbial activity, and UV exposure. Design experiments using:

  • Controlled Mesocosms : Simulate natural conditions (e.g., varying pH 5–9) to measure half-life (t₁/₂).
  • High-Resolution Mass Spectrometry (HRMS) : Track degradation products (e.g., shorter-chain PFAS).
  • Example Framework : Apply the PICOT model:
  • P opulation: Aquatic ecosystems
  • I ntervention: APFH exposure under variable pH
  • C omparison: PFHpA vs. APFH degradation rates
  • O utcome: t₁/₂ and degradation pathways
  • T ime: 6-month monitoring .

Q. What mechanisms explain APFH’s bioaccumulation in aquatic vs. terrestrial food chains?

  • Methodological Answer : Use trophic magnification factors (TMFs) in field studies:

  • Aquatic Systems : Analyze APFH in water, algae, invertebrates, and fish. Calculate log BAF (bioaccumulation factor) and correlate with protein-binding affinity (e.g., liver fatty acid-binding protein assays).
  • Terrestrial Systems : Measure APFH in soil, plants, and small mammals. Compare with PFOS/PFOA data to identify chain-length-dependent trends .

Q. How can factorial design optimize APFH’s removal efficiency in advanced oxidation processes (AOPs)?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

  • Factors : pH (6–10), H₂O₂ concentration (50–200 mg/L), UV intensity (10–30 mW/cm²).
  • Response Variables : APFH degradation rate, defluorination efficiency.
  • Statistical Analysis : Use ANOVA to identify interactions (e.g., pH × H₂O₂).
  • Table 2 : Example factorial design matrix.
RunpHH₂O₂ (mg/L)UV (mW/cm²)Degradation (%)
16501045
2102003092

Q. What molecular interactions drive APFH’s binding to human serum albumin (HSA)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Map binding sites (e.g., Sudlow’s Site I) and hydrogen-bonding networks.
  • Circular Dichroism (CD) : Assess conformational changes in HSA secondary structure .

Guidelines for Resolving Data Contradictions

  • Framework : Apply the FINERMAPS criteria to evaluate study validity:
    • F easible: Were sample sizes adequate (e.g., n ≥ 6 for rodent studies)?
    • N ovel: Did prior studies overlook chain-length effects (C7 vs. C8 PFAS)?
    • E thical: Were animal models justified per 3Rs principles?
    • R eplicable: Were analytical methods fully described (e.g., LC-MS/MS parameters)? .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.